molecular formula C11H15N3O2 B10973723 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine

Cat. No.: B10973723
M. Wt: 221.26 g/mol
InChI Key: NKKWSZDDIWONIS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.261 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a pyrazinylcarbonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine typically involves the reaction of morpholine derivatives with pyrazine carboxylic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(3-methylphenylthiocarbamoyl)morpholine
  • 2,6-Dimethyl-4-(N-(2,3-xylyl)carbamoyl)morpholine
  • 2,6-Dimethyl-4-(N-(2,5-xylyl)carbamoyl)morpholine
  • 2,6-Dimethyl-4-(N-(2-ethylphenyl)carbamoyl)morpholine
  • 2,6-Dimethyl-4-(N-(2,4-xylyl)carbamoyl)morpholine

Uniqueness

2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is unique due to its specific substitution pattern and the presence of the pyrazinylcarbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C11H15N3O2/c1-8-6-14(7-9(2)16-8)11(15)10-5-12-3-4-13-10/h3-5,8-9H,6-7H2,1-2H3

InChI Key

NKKWSZDDIWONIS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NC=CN=C2

Origin of Product

United States

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